molecular formula C11H13NO B2849063 1-Phenylpyrrolidine-3-carbaldehyde CAS No. 1785187-92-9

1-Phenylpyrrolidine-3-carbaldehyde

Cat. No. B2849063
CAS RN: 1785187-92-9
M. Wt: 175.231
InChI Key: TYHMTEXVWMSVFT-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C10H13N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .


Synthesis Analysis

The synthesis of 1-Phenylpyrrolidine-3-carbaldehyde and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach .


Molecular Structure Analysis

The molecular structure of 1-Phenylpyrrolidine-3-carbaldehyde is characterized by a five-membered pyrrolidine ring . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

1-Phenylpyrrolidine-3-carbaldehyde is a liquid at 20°C . It has a boiling point of 122°C/14 mmHg and a flash point of 89°C . The compound has a specific gravity of 1.02 .

Scientific Research Applications

Synthesis of Pyrazole Analogues for Biological Activities

Researchers have utilized 1-Phenylpyrrolidine-3-carbaldehyde or structurally similar compounds in the design and synthesis of new pyrazole analogues through Knoevenagel condensation reactions. These compounds have been evaluated for their anticonvulsant and analgesic activities, with some showing potent effects without displaying toxicity. This indicates the compound's potential as a precursor in synthesizing new therapeutic agents (S. Viveka et al., 2015).

Ionic Liquid-mediated Condensation Reactions

1-Phenylpyrrolidine-3-carbaldehyde has been involved in condensation reactions carried out in ionic liquids, showcasing a green chemistry approach that offers advantages such as shorter reaction times and higher yields compared to conventional methods. This highlights its role in sustainable chemical synthesis processes (R. V. Hangarge et al., 2002).

Antimicrobial and Antioxidant Activities

Compounds synthesized from 1-Phenylpyrrolidine-3-carbaldehyde have been tested for antimicrobial and antioxidant activities. This demonstrates the compound’s utility in creating molecules with potential applications in combating microbial infections and oxidative stress (B. F. Abdel-Wahab et al., 2012).

Modification of Chitosan for Antimicrobial Activity

Derivatives of 1-Phenylpyrrolidine-3-carbaldehyde have been utilized in modifying chitosan, a natural polymer, to create Schiff bases with enhanced antimicrobial activity. This showcases the compound's application in the development of new materials with potential uses in medical and biotechnology fields (A. Hamed et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of various heterocyclic compounds, indicating its role in the development of new molecules with diverse chemical structures and potential applications in drug development and materials science (O. Attanasi et al., 2002).

Safety and Hazards

1-Phenylpyrrolidine-3-carbaldehyde is classified as harmful if swallowed or in contact with skin . It is also classified as a combustible liquid . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding formation of dust and aerosols .

Future Directions

The future directions for the research and development of 1-Phenylpyrrolidine-3-carbaldehyde and its derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-phenylpyrrolidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHMTEXVWMSVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpyrrolidine-3-carbaldehyde

CAS RN

1785187-92-9
Record name 1-phenylpyrrolidine-3-carbaldehyde
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